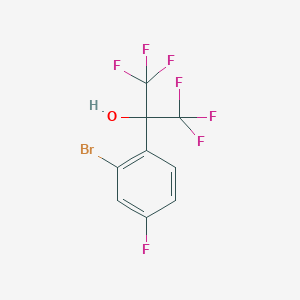

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Beschreibung

Eigenschaften

Molekularformel |

C9H4BrF7O |

|---|---|

Molekulargewicht |

341.02 g/mol |

IUPAC-Name |

2-(2-bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C9H4BrF7O/c10-6-3-4(11)1-2-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H |

InChI-Schlüssel |

YDLYDCZFFTVUSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)Br)C(C(F)(F)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2-bromo-4-fluorophenyl derivatives with hexafluoroacetone. One common method is the nucleophilic addition of 2-bromo-4-fluorophenyl magnesium bromide to hexafluoroacetone, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tabulated Comparison of Key Compounds

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Acidity and Reactivity

- Target Compound vs. HFIP : The introduction of the 2-bromo-4-fluorophenyl group increases molecular weight by ~155 g/mol compared to HFIP. The bromine atom enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the fluorine atom improves metabolic stability .

- Comparison with Hexafluoro-2-phenyl-2-propanol: The absence of bromine in the phenyl derivative reduces its reactivity as a leaving group, limiting its utility in coupling reactions. However, the phenyl group still contributes to π-π stacking interactions in catalysis .

- Amino-substituted Analog (): The 4-aminophenyl group introduces a basic site, enabling hydrogen bonding and participation in amide coupling (e.g., in drug synthesis, as seen in ).

Biologische Aktivität

The compound 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a fluorinated alcohol known for its unique biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₈BrF₆O

- Molecular Weight : 309.0 g/mol

- CAS Number : 118846-05-2

HFIP exhibits significant protein-denaturing activity due to its fluorinated structure. It has been shown to destabilize β-sheet structures in proteins, promoting the formation of α-helices. This property is particularly relevant in the context of neurodegenerative diseases where protein misfolding occurs.

Key Findings:

- Protein Denaturation : HFIP effectively disrupts the β-sheet conformation of proteins, facilitating their solubilization and refolding into more stable structures .

- Prion Disease Models : In studies using ScN2a cells (a model for prion diseases), HFIP reduced the protease resistance of the pathogenic form of prion protein (PrP^Sc) by approximately 40% at concentrations of 15 mM . This suggests a potential mechanism for therapeutic intervention in prion diseases.

Biological Activity

HFIP's biological activity extends beyond protein denaturation; it has been investigated for its effects on various cellular processes:

- Neuroprotective Effects : HFIP has shown promise in enhancing cell survival in models of septic peritonitis and reducing inflammatory mediator secretion .

- α-Helix Induction : The compound is recognized for its ability to induce α-helical conformations in peptides, which may have implications for drug design and development .

Case Study 1: Prion Protein Conversion

A study demonstrated that HFIP could alter the conformation of PrP^Sc in ScN2a cells, leading to decreased resistance to proteolytic degradation. This finding indicates that HFIP may have therapeutic potential in treating prion diseases by promoting the clearance of misfolded proteins .

Case Study 2: Inflammatory Response Modulation

Research indicated that HFIP could suppress endotoxin-stimulated inflammatory responses in vitro and improve survival rates in animal models of sepsis. This effect highlights its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | Observations |

|---|---|

| Protein Denaturation | Disrupts β-sheet structures |

| Prion Disease Model | Reduces PrP^Sc protease resistance by ~40% at 15 mM |

| Neuroprotection | Enhances survival in septic models |

| Inflammation | Suppresses inflammatory mediator secretion |

Safety and Toxicity

While HFIP has demonstrated beneficial biological activities, its cytotoxicity increases significantly at concentrations above 20 mM. Therefore, careful consideration is necessary when evaluating its therapeutic window for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.